molecular formula C12H8BrClN4O B5123803 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5123803
M. Wt: 339.57 g/mol
InChI Key: NFEZMBMJXJVDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is synthesized through a specific method that involves the reaction of various reagents. The mechanism of action of this compound has been studied, and its biochemical and physiological effects have been identified. In

Mechanism of Action

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of specific enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a protein that is involved in cell division. By inhibiting these enzymes and proteins, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has been found to exhibit potent anticancer and antimicrobial activity. Additionally, this compound has been found to have low toxicity and good stability. However, there are also some limitations associated with the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in vivo.

Synthesis Methods

The synthesis method of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the reaction of various reagents. The reaction starts with the condensation of 4-chlorobenzaldehyde and hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This hydrazone is then reacted with 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of acetic anhydride and triethylamine to form 5-(4-bromo-1H-pyrazol-1-yl)methylidene-4-chloro-1,3-dihydro-2H-indol-2-one. This compound is then reacted with N-cyano-N'-methyl-N''-phenylguanidine in the presence of potassium carbonate to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has potential applications in the field of medicinal chemistry. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties and has been found to exhibit antibacterial and antifungal activity. Additionally, this compound has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.

properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN4O/c13-9-5-15-18(6-9)7-11-16-12(17-19-11)8-1-3-10(14)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZMBMJXJVDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.